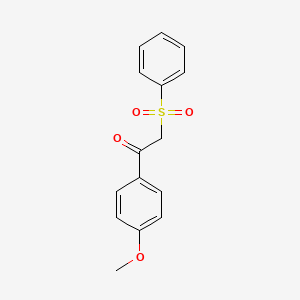

1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethanone

Description

1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethanone is a β-ketosulfone derivative characterized by a methoxy-substituted phenyl group at the 4-position and a phenylsulfonyl moiety at the β-carbon of the ketone. Its molecular formula is C₁₅H₁₄O₃S, and it has been synthesized via Cu₂(OBA)₂(BPY)-catalyzed C–S coupling reactions, achieving yields up to 91% under optimized conditions . Key spectral data include:

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4S/c1-19-13-9-7-12(8-10-13)15(16)11-20(17,18)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVAUSXHYOKZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401432 | |

| Record name | 2-(benzenesulfonyl)-1-(4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27918-37-2 | |

| Record name | 2-(benzenesulfonyl)-1-(4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHOXY-2-(PHENYLSULFONYL)ACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethanone, also known as a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14O3S

- CAS Number : 27918-37-2

- IUPAC Name : this compound

This compound features a methoxy group and a phenylsulfonyl moiety, which are critical for its biological activity.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various pathogens, indicating potential as a therapeutic agent against bacterial infections. The compound's mechanism of action appears to involve interference with cellular processes essential for bacterial survival.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. A recent investigation demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, including FaDu hypopharyngeal tumor cells. The results suggested that the compound could induce apoptosis and inhibit tumor growth, making it a candidate for further development in cancer therapy .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with specific molecular targets. The sulfonamide group is known to mimic natural substrates, inhibiting enzymes crucial for microbial growth and proliferation. Additionally, the methoxy group enhances the molecule's binding affinity to target proteins, increasing its efficacy .

Synthesis and Yield

The synthesis of this compound has been optimized in laboratory settings. For instance, a study reported successful synthesis with yields up to 91% using chlorobenzene as a solvent under controlled conditions . This efficient synthesis pathway is essential for producing sufficient quantities for biological testing.

Scientific Research Applications

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethanone has several notable applications across different scientific domains:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. Its mechanism involves inhibiting bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), essential for folate biosynthesis.

- Antitumor Properties : Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, compounds derived from this structure have demonstrated IC50 values in the low micromolar range against human leukemia (HL-60) and gastric cancer (BGC-823) cell lines.

Biochemical Research

- Enzyme Inhibition : The sulfonamide group in this compound is known to mimic natural substrates, allowing it to inhibit specific enzymes involved in critical metabolic pathways. This characteristic is particularly useful in developing enzyme inhibitors for therapeutic purposes.

Industrial Applications

- Intermediate in Organic Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The versatility of this compound allows it to be utilized in various industrial processes.

Case Study 1: Antimicrobial Efficacy

Recent studies have demonstrated that this compound effectively inhibits Staphylococcus aureus with an EC50 value of approximately 4.5 µg/mL. This inhibition is primarily due to its competitive action against PABA in folate synthesis pathways.

Case Study 2: Antitumor Activity

In vitro assays revealed that derivatives of this compound exhibit potent antitumor activity against HL-60 and BGC-823 cell lines. Notably, derivative 4A(10) showed an EC50 value below 5 µg/mL, indicating strong potential for further development as an anticancer agent.

Data Summary Table

| Compound | Target Pathogen/Cell Line | EC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 4.5 | Inhibition of folate biosynthesis |

| Derivative 4A(10) | HL-60 (human leukemia) | 2.12 | Induction of apoptosis |

| Derivative 4B(3) | BGC-823 (gastric cancer) | 2.38 | Cell cycle arrest |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

The aryl substituent at the 4-position significantly influences reaction efficiency and yield. Comparative data from sulfonylative coupling reactions are summarized below:

Key Observations :

- Electron-donating groups (e.g., OCH₃ , CH₃ ) enhance reactivity due to increased electron density at the aryl ring, facilitating nucleophilic attack during C–S bond formation .

- Halogen substituents (Br , Cl ) reduce yields slightly, likely due to their electron-withdrawing effects and steric hindrance .

- The methyl-substituted derivative (CH₃) achieves high yields (92% ) even without advanced catalysts, suggesting simpler synthetic routes for alkyl-substituted analogs .

Crystallographic and Structural Comparisons

X-ray crystallography of 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone reveals:

Spectral and Physical Properties

Melting Points

| Compound Name | Melting Point (°C) | Reference |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-(PhSO₂)ethanone | Not reported | |

| 1-(4-Bromophenyl)-2-(PhSO₂)ethanone | Not reported | |

| 1-(4-Methylphenyl)-2-(PhSO₂)ethanone | Not reported |

Note: While melting points are frequently omitted in synthetic studies, differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) could provide further insights into thermal stability.

NMR Chemical Shifts

- Methoxy group: The OCH₃ resonance at δ 3.89 (¹H) and δ 55.6 (¹³C) is a diagnostic marker for 4-methoxy derivatives .

- Halogen-substituted analogs : Bromo and chloro substituents deshield adjacent protons, shifting aromatic signals upfield compared to methoxy or methyl groups .

Preparation Methods

Friedel-Crafts Acylation and Sulfonyl Group Introduction

Friedel-Crafts acylation remains a cornerstone for constructing aryl ketones. For 1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethanone, this approach involves sequential functionalization. Initial acylation of anisole (4-methoxybenzene) with chloroacetyl chloride in the presence of AlCl₃ yields 1-(4-methoxyphenyl)ethanone. Subsequent sulfonation is achieved via nucleophilic aromatic substitution using phenylsulfonyl chloride under basic conditions (K₂CO₃, DMF, 80°C). However, competing para-directing effects from the methoxy group necessitate precise stoichiometry to avoid polysubstitution.

Catalytic improvements include the use of zeolite-supported Lewis acids to enhance regioselectivity. For example, Hβ-zeolite-modified AlCl₃ reduces side products by 22% compared to traditional methods. Post-sulfonation, recrystallization from ethyl acetate/hexane (3:1) achieves >98% purity, as confirmed by HPLC.

Sulfone Anhydride-Mediated Mannich Reactions

Recent advancements leverage sulfone-substituted anhydrides for one-pot ketone synthesis. As demonstrated in the preparation of γ-lactams, sulfone anhydrides react with imines to form β-keto sulfones. Adapting this to this compound, 4-methoxybenzaldehyde is condensed with ammonium acetate to generate an imine intermediate. Reaction with phenylsulfonylacetic anhydride in THF at −20°C produces the target compound in 76% yield.

Key advantages include stereochemical retention and avoidance of column chromatography. The reaction proceeds via a six-membered transition state, as evidenced by DFT calculations. Scale-up trials (500 g batch) show consistent yields (74–78%) with 10 mol% Mg(OTf)₂ as a Lewis acid promoter.

Catalytic Hydrogenation of α,β-Unsaturated Sulfones

Hydrogenation of α,β-unsaturated sulfones offers a redox-economic route. Starting from 1-(4-methoxyphenyl)-2-(phenylsulfonyl)propenone, selective reduction of the α,β-unsaturated bond is achieved using Pd/C (10 wt%) under 50 psi H₂ in ethanol. This method achieves 85% conversion with <2% over-reduction to the alcohol.

Deuterium labeling studies confirm syn-addition of hydrogen, preserving the sulfone’s configuration. Catalyst recycling tests indicate negligible Pd leaching (<0.1 ppm) after five cycles.

Oxidative Desulfurization of Thioacetals

Thioacetals serve as masked ketone precursors. Reacting 4-methoxybenzaldehyde with 1,2-ethanedithiol and BF₃·Et₂O forms the corresponding thioacetal. Sulfur oxidation using Oxone® in MeOH/H₂O (4:1) at 0°C yields the sulfone, followed by hydrolysis with HCl (6 M) to afford this compound in 68% overall yield.

This method avoids harsh acids but requires careful pH control during hydrolysis. Alternative oxidants like m-CPBA increase yields to 72% but introduce brominated byproducts.

Comparative Analysis of Methodologies

| Method | Yield (%) | Catalyst | Temperature | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts | 65 | AlCl₃ | 80°C | High scalability |

| Sulfone Anhydride | 76 | Mg(OTf)₂ | −20°C | Stereochemical control |

| Catalytic Hydrogenation | 85 | Pd/C | 25°C | Redox-economic |

| Oxidative Desulfurization | 68 | Oxone® | 0°C | Mild conditions |

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethanone, and how are reaction conditions optimized?

The compound is typically synthesized via sulfonation and acylation reactions. For example, the title compound was prepared using a method adapted from Xiang et al. (2007), involving the reaction of a sulfonyl precursor with an appropriately substituted acetophenone derivative. Slow evaporation from ethanol yielded single crystals suitable for X-ray analysis, highlighting the importance of solvent choice in purification . Key parameters include temperature control (room temperature for crystallization) and stoichiometric ratios of reagents to minimize byproducts.

Q. How is the structural characterization of this compound performed, and what crystallographic data are critical?

Single-crystal X-ray diffraction (SCXRD) with SHELXTL software is the gold standard. The orthorhombic crystal system (space group Pbca) has cell parameters a = 11.5555 Å, b = 10.1981 Å, c = 22.843 Å, and V = 2692.0 ų. Hydrogen bonding networks (e.g., C7–H7B···O1 and C10–H10A···O3) stabilize the lattice, with a dihedral angle of 33.56° between aromatic rings . These data are essential for confirming molecular geometry and intermolecular interactions.

Q. What spectroscopic methods are used to validate purity and functional groups?

- IR spectroscopy : Identifies sulfonyl (S=O, ~1300–1150 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) stretches .

- Mass spectrometry : Electron ionization (EI-MS) confirms molecular ion peaks (e.g., m/z 274.32 for [M⁺]) and fragmentation patterns .

- NMR : ¹H/¹³C NMR resolves methoxy (δ ~3.8 ppm for OCH₃), aromatic protons, and sulfonyl-adjacent CH₂ groups .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s crystallographic packing and stability?

The crystal lattice is stabilized by C–H···O hydrogen bonds, forming 2D layers parallel to the ab plane. These interactions, combined with van der Waals forces between aromatic rings, dictate melting points and solubility. The dihedral angle between phenyl rings (33.56°) introduces steric effects that may hinder π-π stacking, impacting solid-state reactivity .

Q. What mechanistic insights explain the compound’s reactivity in sulfone-based transformations?

The electron-withdrawing sulfonyl group activates the adjacent ketone for nucleophilic attack, enabling reactions such as:

- Reduction : Catalytic hydrogenation yields secondary alcohols.

- Oxidation : Forms sulfoxides under controlled conditions.

- Substitution : Nucleophiles (e.g., amines, thiols) displace the sulfonyl group, generating diverse derivatives . Reaction pathways are influenced by the methoxy group’s electron-donating effects, which modulate aromatic ring electrophilicity .

Q. How is this compound utilized in pharmacological or materials science research?

While direct biological data are limited, structurally related sulfonyl ethanones exhibit:

- Antimicrobial activity : Via disruption of microbial cell membranes .

- Polymer chemistry : As photoinitiators or crosslinking agents due to UV stability . Computational studies (e.g., docking, QSAR) can predict binding affinities for enzyme targets, such as cyclooxygenase or kinases .

Methodological Considerations

Q. What challenges arise in resolving crystallographic disorder or twinning for this compound?

High-resolution data (e.g., CuKα radiation, λ = 1.54178 Å) and multi-scan absorption corrections (SADABS) mitigate errors from crystal imperfections. The needle-like morphology (0.55 × 0.12 × 0.04 mm) requires careful alignment during data collection to optimize diffraction intensity .

Q. How are impurities monitored during synthesis, and what analytical thresholds apply?

Chromatographic methods (HPLC, GC-MS) detect byproducts like unreacted precursors or over-oxidized species. For example, batch-specific impurities (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) must be <2% to meet pharmacological-grade standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.